
2,3-Dihydrothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrothiophene is a heterocyclic organic compound that contains a sulfur atom in its five-membered ring. It is a versatile building block in organic synthesis and has found numerous applications in the field of pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Synthetic Approaches and Derivatives
2,3-Dihydrothiophene has been utilized in various synthetic approaches. An efficient method to synthesize substituted 2,3-dihydrothiophenes involves copper-catalyzed tandem S-alkylation and S-alkenylation of sodium sulfide. This process yields derivatives that can be further oxidized into thiophenes (Liao et al., 2013).
Structural and Vibrational Properties
Spectroscopic and theoretical studies have been conducted on 2,3-dihydrothiophene derivatives, providing insights into their structural, vibrational, and electronic properties. These studies include FTIR, FT-Raman techniques, and DFT methods to understand the geometrical parameters and molecular electrostatic potential surface of these compounds (Arjunan et al., 2015).
Reaction Mechanisms
Research into the reaction mechanisms of dihydrothiophenes has been extensive. For instance, dihydrothiophenes can be obtained through amino-directed thioisomünchnone−alkene cycloaddition reactions. These processes are interpreted as sequential cycloaddition/ring-opening cyclization reactions, with structural analysis supported by X-ray diffraction and theoretical studies (Areces et al., 2001).
Ring-Puckering Vibrations
The ring-puckering vibrations of 2,3-dihydrothiophene have been a subject of study. Investigations using Raman spectra have revealed details about the molecule's structure, including transitions and barriers to planarity (Durig et al., 1973).
Complex Formation and Synthesis
2,3-Dihydrothiophene has been involved in the formation of various complexes, such as with tungsten, and has been proposed as an intermediate in hydrosulfurization processes. The structure of these complexes has been studied through x-ray data (Glavee et al., 1989).
Multicomponent Reactions
There has been development in synthesizing polyfunctionalized trans-2,3-dihydrothiophenes through multicomponent reactions. This process involves Knoevenagel condensation, Michael addition, and ring-opening followed by ring-closure processes (Sun et al., 2010).
Applications in Hydrodesulfurization
Comparative studies have been conducted on the hydrodesulfurization (HDS) of 2,3-dihydrothiophene, revealing its high reactivity and potential as a reaction intermediate in this process (Markel et al., 1989).
Propiedades
Número CAS |
1120-59-8 |
|---|---|
Nombre del producto |
2,3-Dihydrothiophene |
Fórmula molecular |
C4H6S |
Peso molecular |
86.16 g/mol |
Nombre IUPAC |
2,3-dihydrothiophene |
InChI |
InChI=1S/C4H6S/c1-2-4-5-3-1/h1,3H,2,4H2 |
Clave InChI |
OXBLVCZKDOZZOJ-UHFFFAOYSA-N |
SMILES |
C1CSC=C1 |
SMILES canónico |
C1CSC=C1 |
Punto de ebullición |
112.1 °C |
Otros números CAS |
1120-59-8 |
Sinónimos |
2,3-Dihydrothiophene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




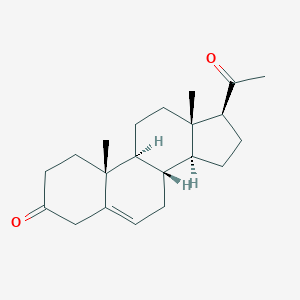
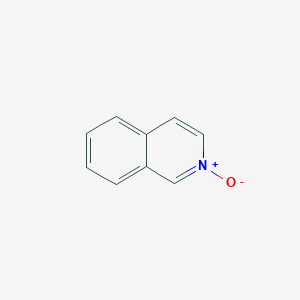
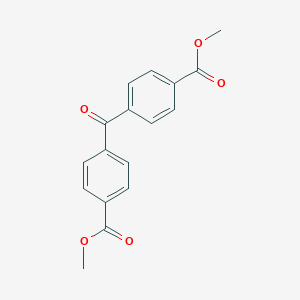
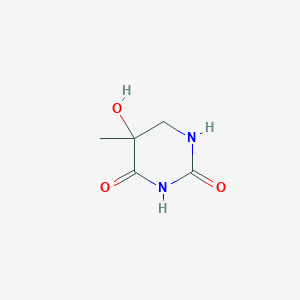
![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)
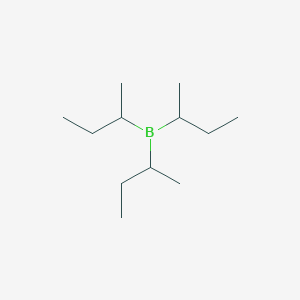
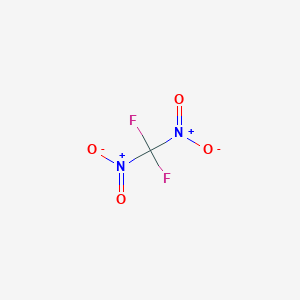
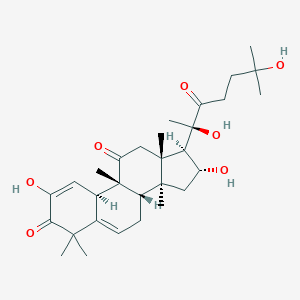
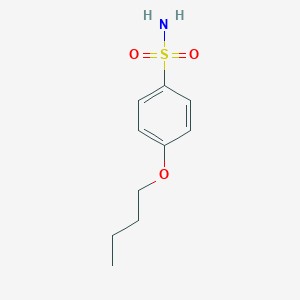

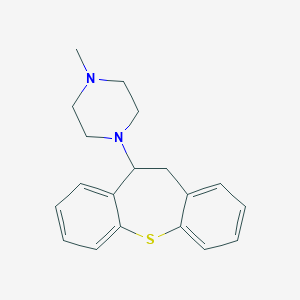
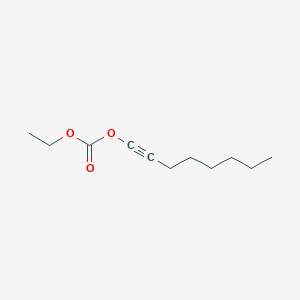
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)